({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile
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Overview
Description
Propanedinitrile, 2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylene]- is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a propanedinitrile core and a bis(2-methoxyethyl)amino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylene]- typically involves the reaction of 4-[bis(2-methoxyethyl)amino]benzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Propanedinitrile, 2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as a donor-acceptor molecule, facilitating electron transfer processes. In organic electronics, it helps in the formation of charge-transfer complexes, enhancing the efficiency of devices like solar cells and light-emitting diodes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(7-{4-[N,N-Bis(4-methylphenyl)amino]phenyl}-2,1,3-benzothiadiazol-4-yl)methylene]propanedinitrile
- 2-[(7-Bromo-2,1,3-benzothiadiazol-4-yl)methylene]malononitrile
- 2,4-Bis[4-(N,N-diphenylamino)-2,6-dihydroxyphenyl]squaraine
Uniqueness
Propanedinitrile, 2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylene]- stands out due to its unique bis(2-methoxyethyl)amino group, which imparts specific electronic properties. This makes it particularly useful in organic electronics and photovoltaics, where efficient charge transfer is crucial .
Properties
CAS No. |
101512-65-6 |
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Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H19N3O2/c1-20-9-7-19(8-10-21-2)16-5-3-14(4-6-16)11-15(12-17)13-18/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
CWCAFEZMYQVPKT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C1=CC=C(C=C1)C=C(C#N)C#N |
Origin of Product |
United States |
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